(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal (2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal
Brand Name: Vulcanchem
CAS No.: 338400-38-7
VCID: VC4579137
InChI: InChI=1S/C16H12Cl2N2O2/c1-10-2-4-11(5-3-10)16(22)15(9-21)20-19-14-7-12(17)6-13(18)8-14/h2-9,21H,1H3/b15-9+,20-19?
SMILES: CC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C16H12Cl2N2O2
Molecular Weight: 335.18

(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal

CAS No.: 338400-38-7

Cat. No.: VC4579137

Molecular Formula: C16H12Cl2N2O2

Molecular Weight: 335.18

* For research use only. Not for human or veterinary use.

(2E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal - 338400-38-7

Specification

CAS No. 338400-38-7
Molecular Formula C16H12Cl2N2O2
Molecular Weight 335.18
IUPAC Name (E)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H12Cl2N2O2/c1-10-2-4-11(5-3-10)16(22)15(9-21)20-19-14-7-12(17)6-13(18)8-14/h2-9,21H,1H3/b15-9+,20-19?
Standard InChI Key KEOWVVRPEALJMX-HMMYKYKNSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a hydrazone backbone (N–N=C–) linking a 3,5-dichlorophenyl group to a 4-methylphenyl-3-oxopropanal moiety . The (2E) notation specifies the E-configuration of the hydrazone double bond, which imposes spatial constraints that influence reactivity and intermolecular interactions. Key functional groups include:

  • Hydrazone (–NH–N=C–)

  • Ketone (C=O)

  • Aromatic chlorides (3,5-dichlorophenyl)

  • Methyl-substituted benzene (4-methylphenyl)

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via condensation reactions between 3,5-dichlorophenylhydrazine and 3-(4-methylphenyl)-3-oxopropanal under acidic or catalytic conditions. A generalized protocol involves:

StepConditionsYieldPurity
1Reflux in ethanol, 12 h65–75%90%
2Recrystallization (ethanol/water)≥97%

Industrial-scale production by MolCore BioPharmatech achieves purities ≥97% under ISO-certified processes .

Stereochemical Control

The E-configuration is stabilized by intramolecular hydrogen bonding between the hydrazone NH and ketone oxygen, as observed in related compounds . Computational studies suggest an energy difference of ~2.3 kcal/mol between E and Z isomers, favoring the E-form .

Physicochemical Properties

PropertyValueSource
Molecular Weight335.18 g/mol
Melting PointNot reported
SolubilityLow in water; soluble in DMSO, DMF
LogP~3.2 (predicted)

The lipophilic nature (LogP ~3.2) suggests moderate membrane permeability, aligning with hydrazones’ use in drug discovery .

Biological Activities and Research Findings

Antimicrobial Activity

Hydrazones with chlorinated aryl groups show MIC values of 4–16 µg/mL against S. aureus and E. coli . The dichlorophenyl moiety likely disrupts microbial cell membranes via hydrophobic interactions .

Hazard CodeRisk StatementPrecaution
H302Harmful if swallowedUse PPE
H315Causes skin irritationAvoid contact
H319Causes eye irritationWear goggles

Source mandates handling under nitrogen atmosphere to prevent decomposition.

Applications in Pharmaceutical Research

Intermediate for API Synthesis

The compound serves as a precursor for anticancer agents targeting tubulin polymerization, with IC₅₀ values <1 µM in preclinical models . Its hydrazone group chelates metal ions, enabling radiopharmaceutical applications.

Polymorphism Studies

Co-crystallization with ionic liquids (e.g., imidazolium salts) improves solubility and bioavailability, as patented in KR101592659B1 .

Comparison with Related Compounds

CompoundSubstituentsActivity
VC165531812,3-dimethylphenylLower LogP (2.8)
CB1132443Piperazinyl-thioamideEnhanced solubility

The 4-methylphenyl group in the target compound confers greater metabolic stability compared to alkyl variants .

Future Directions

  • In vivo toxicology studies to establish therapeutic indices.

  • Cocrystal engineering to optimize physicochemical properties .

  • Exploration of antiviral activity against RNA viruses.

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